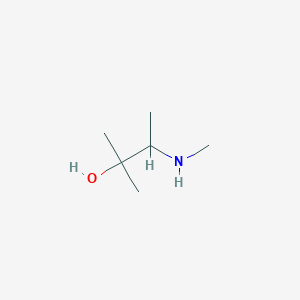
2-Methyl-3-(methylamino)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-3-(methylamino)butan-2-ol” is a chemical compound with the molecular formula C6H15NO . It has a molecular weight of 117.19 . The compound is used in the preparation of oxazocenones displaying novel cellular abilities .
Synthesis Analysis
The synthesis of “2-Methyl-3-(methylamino)butan-2-ol” and similar compounds often involves multi-step processes . For example, the dehydration of butan-2-ol involves three stages: protonation by the acid catalyst, loss of a water molecule to form a carbocation, and loss of a hydrogen ion to form a double bond .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(methylamino)butan-2-ol” can be represented by the Hill Notation: C6H15NO . The structure can also be represented by the SMILES string: OC©©CCNC .
Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-3-(methylamino)butan-2-ol” can be complex and varied. For instance, the hydrogenation of 2-methyl-3-butyn-2-ol has been studied, with PdZn/Ti x M 1−x O 2±y (M = Ce, Zr, Zn) proving efficient in the reaction .
Wissenschaftliche Forschungsanwendungen
Forensic Science Applications
The compound and its related substances, such as bk-MBDB and bk-MDEA, have been studied for their metabolic pathways in the human body. Researchers have identified major metabolic pathways including N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. These findings have implications for forensic toxicology, aiding in the detection and analysis of new designer drugs in biological specimens (Zaitsu et al., 2009).
Catalysis and Chemical Engineering
In the field of chemical engineering, the compound has been used to study the kinetics and selectivity of hydrogenation processes. For instance, research on the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst has provided insights into optimizing catalyst performance for industrial applications, highlighting the importance of solvent effects and kinetic modeling (Vernuccio et al., 2016).
Pharmaceutical Research
There's ongoing research into novel therapeutic agents, where derivatives of "2-Methyl-3-(methylamino)butan-2-ol" have been investigated as potential norepinephrine inhibitors. These studies contribute to the development of new treatments for pain and other conditions, showcasing the compound's relevance in drug discovery and development (O'Neill et al., 2011).
Molecular Biology
The compound's derivatives have also been utilized in metabolic engineering to produce biofuels and platform chemicals. Research has demonstrated the high-yield production of isoprenoid-based C5 alcohols in E. coli, which are significant for their fuel properties and as precursors in chemical synthesis (George et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Research into “2-Methyl-3-(methylamino)butan-2-ol” and similar compounds is ongoing. For example, the efficiency of PdZn/Ti x M 1−x O 2±y (M = Ce, Zr, Zn) in the hydrogenation of 2-methyl-3-butyn 2-ol was studied, with an emphasis on the stability of the catalyst during the reaction . This research could lead to more efficient and stable catalysts for similar reactions in the future.
Eigenschaften
IUPAC Name |
2-methyl-3-(methylamino)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(7-4)6(2,3)8/h5,7-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHFMOBBZSGBFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(methylamino)butan-2-ol | |
CAS RN |
412274-84-1 |
Source


|
| Record name | 2-methyl-3-(methylamino)butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile](/img/structure/B2607222.png)






![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B2607233.png)


![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2607237.png)
![2-Imino-3-(4-(trifluoromethoxy)phenyl)hexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2607241.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2607243.png)